Methyl 3-methyl-2-pentenoate

Übersicht

Beschreibung

Methyl 3-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 3-methyl-2-pentenoic acid and methanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is a colorless liquid with a fruity odor and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-pentenoate can be synthesized through the esterification of 3-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: 3-methyl-2-pentenoic acid.

Reduction: 3-methyl-2-penten-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Methyl 3-methyl-2-pentenoate serves as an important intermediate in the synthesis of various chemicals. Its unique structure allows it to participate in several key reactions:

Catalytic Conversions

Research has demonstrated that this compound can undergo catalytic hydroformylation and alkoxycarbonylation reactions. These processes are essential for producing platform chemicals that can be further transformed into polyamides and polyesters. For example, the use of rhodium catalysts in hydroformylation has been optimized to enhance the yield of formyl-substituted products from methyl pentenoates, including methyl 5-formylpentanoate .

Flavoring Agent

This compound is also utilized in food chemistry as a flavoring agent. It imparts fruity flavors to various consumables, making it valuable in the food industry for enhancing taste profiles. Specifically, it has been noted for its effectiveness in creating berry-like flavors .

Pharmaceutical Synthesis

In pharmaceutical applications, this compound can be used as a building block for synthesizing bioactive compounds. Its derivatives have shown potential in developing new therapeutic agents due to their structural properties that facilitate biological interactions .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property suggests its potential use as a natural preservative in food products.

Cytotoxic Effects

Research highlights the compound's cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been involved in studies focusing on the synthesis of lactimidomycin, a known cytotoxic compound.

Insecticidal Activity

The compound has also shown insecticidal properties, making it a candidate for eco-friendly pest control solutions. Its efficacy against agricultural pests could help reduce reliance on synthetic pesticides.

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Chemical Synthesis | Hydroformylation with rhodium catalysts | Enhanced yield of formyl-substituted products |

| Flavoring Agent | Food industry | Imparts berry-like flavors |

| Pharmaceutical Synthesis | Building block for bioactive compounds | Potential anticancer properties |

| Antimicrobial Properties | Natural preservative | Effective against Staphylococcus aureus and E. coli |

| Cytotoxic Effects | Cancer cell studies | Induced cytotoxicity with IC50 values between 20-50 µM |

| Insecticidal Activity | Eco-friendly pest control | Disruption of growth and reproduction in pests |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition of E. coli growth at concentrations above 100 µg/mL, supporting its application as a natural preservative in food products.

Case Study 2: Cytotoxicity in Cancer Cells

In laboratory tests involving breast and lung cancer cell lines, this compound demonstrated dose-dependent cytotoxicity, with IC50 values ranging from 20 to 50 µM. This suggests its potential for development into an anticancer drug.

Wirkmechanismus

The mechanism of action of methyl 3-methyl-2-pentenoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, influencing various metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-pentenoate: Similar structure but lacks the methyl group at the 3-position.

Ethyl 3-methyl-2-pentenoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 3-methylbutanoate: Similar ester but with a saturated carbon chain.

Uniqueness: Methyl 3-methyl-2-pentenoate is unique due to the presence of the double bond in the 2-position and the methyl group in the 3-position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs .

Biologische Aktivität

Methyl 3-methyl-2-pentenoate is an organic compound classified as a methyl-branched fatty acid ester. This compound has gained attention for its biological activities, particularly in the context of its chemical properties, sensory characteristics, and potential applications in food science and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

- Chemical Formula: C7H12O2

- Molecular Weight: 144.17 g/mol

- CAS Number: 5362896

- IUPAC Name: Methyl 3-methylpent-2-enoate

-

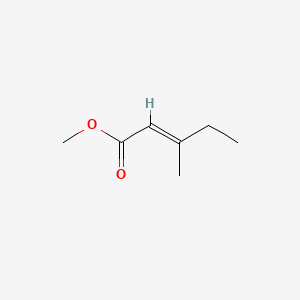

Structure:

Sensory Characteristics

This compound is noted for its distinct sensory profile. It has been described as having an ethereal , strong green , and woody aroma . These sensory attributes make it a candidate for use in flavoring and fragrance applications.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential as a natural preservative in food products .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. In vitro tests indicated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential application in food preservation and safety .

Case Studies

-

Food Preservation:

A study evaluated the efficacy of this compound as a natural preservative in fruit juices. The results demonstrated a significant reduction in microbial load while maintaining the sensory quality of the juice over extended storage periods . -

Flavor Enhancement:

In another case study focusing on virgin olive oil, this compound was correlated with enhanced sensory attributes, contributing to the overall flavor profile. The study highlighted how this compound could be utilized to improve the quality of olive oil through its unique aroma characteristics .

Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Thermal Rearrangement via 1,5-Hydrogen Transfer

Methyl 3-methyl-2-pentenoate undergoes thermal isomerization at elevated temperatures to form methyl 4-methyl-3-pentenoate. This unimolecular reaction proceeds through a cyclic 1,5-hydrogen transfer mechanism, as demonstrated by kinetic studies:

-

Temperature : 252°C

-

Rate constant :

-

Activation parameters :

-

The equilibrium ratio at 297°C shifts toward methyl 4-methyl-3-pentenoate (80%) over the starting material (2%) and trans-isomer (18%) .

Catalytic Hydrogenation

Hydrogenation of this compound yields saturated esters under controlled conditions:

-

Catalyst : Palladium/calcium sulfate (3% Pd)

-

Conditions :

-

Temperature: 20–40°C

-

Pressure: 20–40 psig H₂

-

Solvent: Methanol or ethanol

-

-

Product : A mixture of 80% cis-2-methyl-3-pentenoic acid and 20% 2-methyl-2-pentenoic acid .

Isomerization via Acid Catalysts

Cis-trans isomerization occurs in the presence of acidic catalysts:

-

Catalyst : Zinc chloride in acetic acid (40–50% concentration)

-

Conditions :

-

Temperature: 60–70°C

-

Catalyst loading: 8–13% of substrate mass

-

-

Product : Trans-2-methyl-2-pentenoic acid (strawberry acid) with 94% yield after separation .

Carbonylation Reactions

This compound participates in rhodium- and palladium-catalyzed carbonylation:

Rhodium-Catalyzed Hydroformylation

-

Catalyst : Rhodium(I) with BINAS ligand

-

Conditions :

-

Temperature: 110°C

-

Pressure: 15–20 bar CO/H₂

-

Solvent: Toluene/water biphasic system

-

Palladium-Catalyzed Alkoxycarbonylation

-

Catalyst : Pd with pyridyl diphosphine ligands

-

Conditions :

-

Temperature: 100°C

-

Pressure: 20 bar CO

-

Solvent: Methanol

-

-

Product : Dimethyl adipate (89% conversion, 76% selectivity) .

Synthetic Routes Involving Grignard Reagents

This compound can be synthesized via Grignard reactions:

-

Reagents : Methyl acetylene magnesium halide + methyl magnesium halide

-

Conditions :

-

Temperature: 40–50°C

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Kinetics of Hydrogen Abstraction

Theoretical studies using CBS-QB3 methods predict hydrogen abstraction rates:

-

Primary C–H sites : Activation barrier

-

Secondary C–H sites : Activation barrier

Table 1: Key Hydrogenation Conditions and Outcomes

| Catalyst | Temperature (°C) | Pressure (psig) | Product Ratio (cis:trans) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd/CaSO₄ (3% Pd) | 20–40 | 20–40 | 80:20 | 95 |

Table 2: Isomerization Efficiency with ZnCl₂/AcOH

| Catalyst Loading (%) | Temperature (°C) | Reaction Time (h) | trans-2-Methyl-2-pentenoate Yield (%) |

|---|---|---|---|

| 8–13 | 60–70 | 4–6 | 94 |

Eigenschaften

IUPAC Name |

methyl (E)-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQFYMAWZYTVFZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.